8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide
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Overview
Description
8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide is a chemical compound with the molecular formula C9H6Br2N2O2. . This compound is a derivative of naphthyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of bromine atoms at specific positions on the naphthyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide typically involves the bromination of 1,6-naphthyridine-2-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is typically carried out in large reactors with precise control over reaction parameters to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 8-Bromo-1,6-naphthyridine-3-carboxylic acid
- 1,6-Naphthyridine-4-carbonitrile
- 1,6-Naphthyridine-8-carboxylic acid
- 1,6-Naphthyridine-5-carbonitrile
Comparison: Compared to these similar compounds, 8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide is unique due to its specific bromination pattern and the presence of the hydrobromide group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Biological Activity
8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide is a brominated derivative of naphthyridine that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a bromine atom that significantly influences its chemical reactivity and biological interactions.
The compound's chemical formula is C9H6Br2N2O2, with a molecular weight of 334 g/mol. Its synthesis typically involves the bromination of 1,6-naphthyridine-2-carboxylic acid, followed by conversion to its hydrobromide salt form. The presence of the bromine atom enhances its lipophilicity, allowing for better interaction with biological membranes.
Property | Value |
---|---|
CAS No. | 2763755-79-7 |
Molecular Formula | C9H6Br2N2O2 |
Molecular Weight | 334 g/mol |
Purity | 95% |
Origin | United States |
Antimicrobial Properties
Research indicates that derivatives of naphthyridine, including 8-bromo compounds, exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The introduction of bromine at the C-6 position enhances antibacterial activity, with some derivatives demonstrating IC50 values ranging from 1.7 to 13.2 µg/mL against DNA gyrase, a target for antibacterial drugs .
Anticancer Activity
Naphthyridine derivatives are being investigated for their anticancer properties. For instance, certain compounds within this class have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and modulation of signaling pathways . The specific mechanisms by which this compound exerts its anticancer effects require further exploration.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of naphthyridine derivatives. For example, related compounds have been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models . This suggests that this compound may also possess similar anti-inflammatory properties.
The biological activity of this compound is largely attributed to its ability to interact with specific biomolecular targets. The brominated naphthyridine core allows it to bind effectively to enzymes or receptors involved in various metabolic pathways. This interaction can lead to modulation of enzyme activity or receptor signaling, thereby influencing cellular responses.
Case Studies and Research Findings
- Antimicrobial Study : A study evaluating various naphthyridine derivatives found that those with bromine substitutions exhibited enhanced antibacterial activity compared to their non-brominated counterparts .
- Anticancer Research : Investigations into naphthyridine derivatives have revealed their potential in cancer treatment, with some compounds showing selective toxicity towards cancer cells while sparing normal cells .
- Inflammation Model : In a model of inflammation induced by lipopolysaccharides (LPS), related naphthyridine compounds demonstrated significant inhibition of inflammatory mediators, suggesting that similar effects might be expected from this compound .
Properties
Molecular Formula |
C9H6Br2N2O2 |
---|---|
Molecular Weight |
333.96 g/mol |
IUPAC Name |
8-bromo-1,6-naphthyridine-2-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C9H5BrN2O2.BrH/c10-6-4-11-3-5-1-2-7(9(13)14)12-8(5)6;/h1-4H,(H,13,14);1H |
InChI Key |
MDOHDZQKUMYCQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C=NC=C21)Br)C(=O)O.Br |
Origin of Product |
United States |
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